

Application Note: Covalent Conjugation of Sulfo-Cy5 Carboxylic Acid to Antibodies

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Compound of Interest

Compound Name: Sulfo-Cy5 carboxylic acid TEA

Cat. No.: B15554903

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Audience: Researchers, scientists, and drug development professionals.

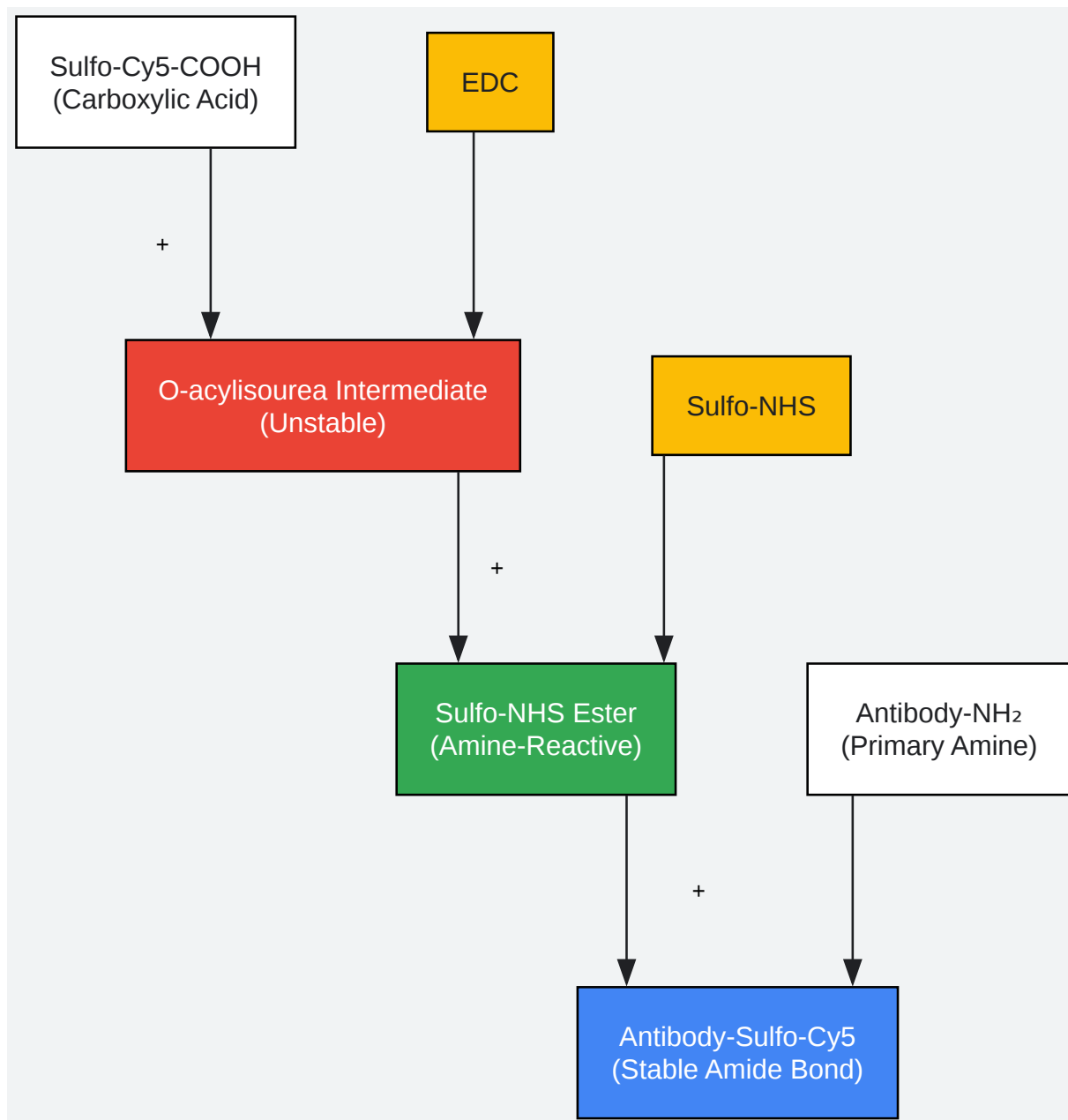
Introduction Fluorescently labeled antibodies are indispensable tools for a multitude of life science applications, including flow cytometry, immunofluorescence microscopy, and in vivo imaging. Sulfo-Cy5 is a bright, water-soluble, far-red fluorescent dye, making it an excellent choice for labeling biological molecules.^[1] Its emission in the far-red spectrum minimizes autofluorescence from biological samples. This document provides a detailed protocol for conjugating Sulfo-Cy5 carboxylic acid to primary amines (e.g., lysine residues) on an antibody.

Principle of the Reaction Unlike N-hydroxysuccinimide (NHS) ester-activated dyes, which react directly with amines, carboxylic acid-functionalized dyes require a chemical activation step to become reactive towards amine groups.^{[2][3]} This is typically achieved using a zero-length crosslinker system consisting of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS).^[4]

The conjugation process occurs in two primary stages:

- **Activation:** EDC reacts with the carboxyl group of Sulfo-Cy5 carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.^{[5][6]}
- **Esterification and Amine Reaction:** Sulfo-NHS is added to react with the O-acylisourea intermediate, creating a more stable, amine-reactive Sulfo-NHS ester.^[4] This semi-stable ester then readily reacts with a primary amine on the antibody (such as the ϵ -amino group of a lysine residue) to form a stable amide bond, covalently linking the dye to the antibody.^{[5][7]}

The use of Sulfo-NHS increases the efficiency of the conjugation reaction by creating a more stable intermediate and reducing the likelihood of EDC-mediated protein cross-linking.[4]



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Caption: Chemical activation and conjugation pathway.

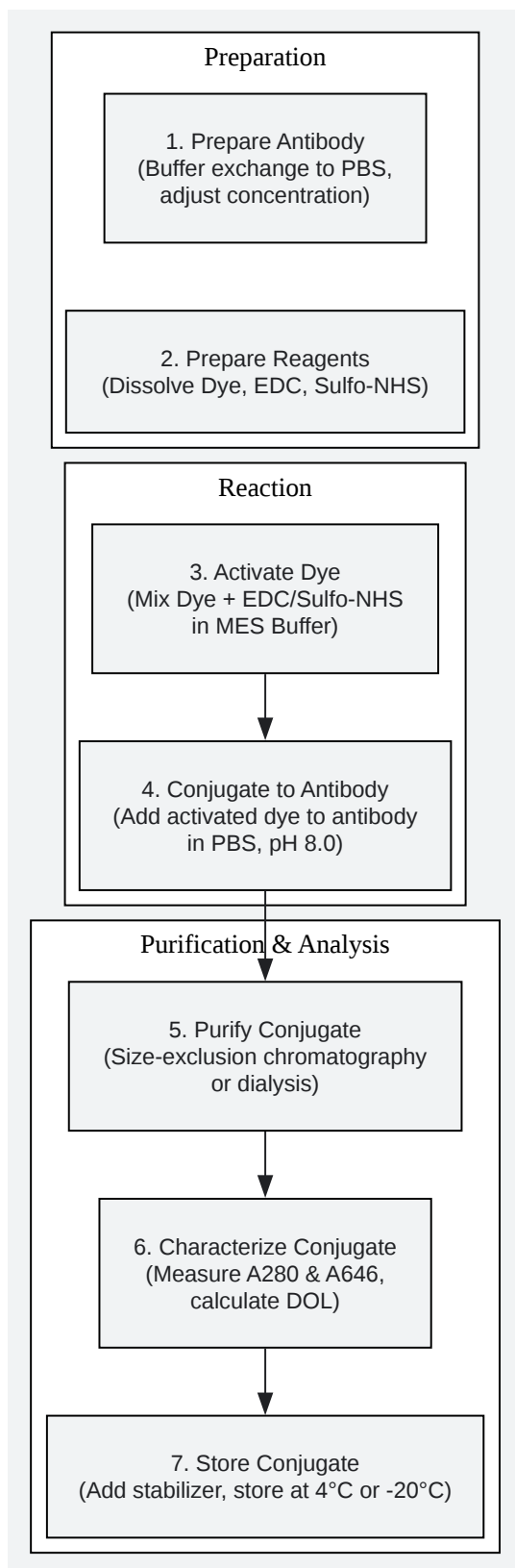
Quantitative Data Summary

Successful antibody conjugation depends on optimizing several key parameters. The following table summarizes recommended starting conditions, which should be further optimized for each specific antibody and application.

Parameter	Recommended Range	Notes
Antibody Purity	>95%	Must be free of amine-containing buffers (e.g., Tris, glycine) and stabilizing proteins (e.g., BSA, gelatin). [8]
Antibody Concentration	2-10 mg/mL	Conjugation efficiency is significantly reduced at concentrations below 2 mg/mL. [8] [9]
Activation Buffer	0.1 M MES, pH 5.5-6.0	MES buffer is ideal as it is free of carboxyl and primary amine groups. [10]
Conjugation Buffer	1X PBS, pH 7.2-8.5	Reaction with primary amines is most efficient at a slightly alkaline pH. [7] [11]
Dye:Antibody Molar Ratio	5:1 to 20:1	The optimal ratio must be determined empirically to achieve the desired Degree of Labeling (DOL). [12] [13]
EDC & Sulfo-NHS Molar Excess	2-5 mM (final conc.)	A molar excess over the dye ensures efficient activation. [6]
Reaction Time	15 min (Activation) 1-2 hours (Conjugation)	Reactions are typically performed at room temperature. [6] [14]
Optimal Degree of Labeling (DOL)	2-10	A higher DOL does not always improve signal due to potential fluorescence quenching and can impact antibody function. [8] [15]

Experimental Protocol

This protocol details the steps for conjugating Sulfo-Cy5 carboxylic acid to an antibody using EDC/Sulfo-NHS chemistry.



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